

Application Notes and Protocols: Radiolabeling of Galanin Receptor Ligand M35

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Compound of Interest		
Compound Name:	Galanin Receptor Ligand M35	
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Introduction

The galanin receptor system, comprising three subtypes (GalR1, GalR2, and GalR3), is a subject of intense research due to its involvement in a wide range of physiological and pathological processes, including pain, inflammation, and neurodegenerative diseases. The chimeric peptide M35, a high-affinity galanin receptor ligand, has been instrumental in these studies. This document provides a detailed protocol for the radiolabeling of M35 with Iodine-125 ([1251]M35), creating a powerful tool for in vitro and in vivo characterization of galanin receptors.

The successful radiosynthesis of [125] M35 enables a variety of applications, including:

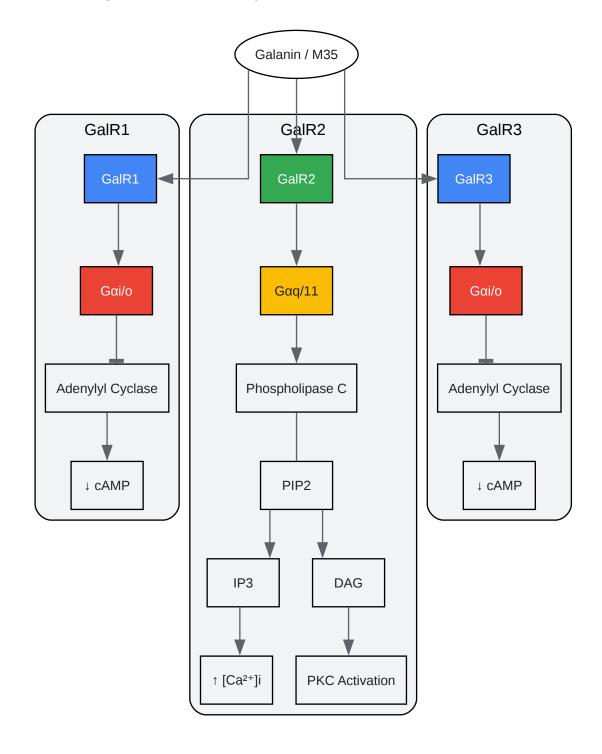
- Receptor Binding Assays: Quantify the affinity (Kd) and density (Bmax) of galanin receptors in various tissues and cell lines.
- Autoradiography: Visualize the anatomical distribution of galanin receptors in tissue sections.
- In Vivo Imaging: While beyond the scope of this protocol, appropriately radiolabeled ligands can be used for non-invasive imaging techniques like SPECT.

This protocol is based on established methods for peptide radioiodination and provides a framework for the successful preparation and application of [125] M35 in your research.



Galanin Receptor Signaling Pathways

Galanin receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation. Understanding these pathways is crucial for interpreting the results of binding and functional assays.



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Figure 1: Simplified Galanin Receptor Signaling Pathways.

Experimental Protocols Radiolabeling of M35 with Iodine-125 ([125]]M35)

This protocol describes the direct radioiodination of the tyrosine residue within the M35 peptide sequence using the lodogen method, a mild and efficient technique for labeling peptides.

Materials:

- M35 peptide (synthetic, high purity)
- Na¹²⁵I (carrier-free, in 0.1 M NaOH)
- Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
- Phosphate buffer (0.5 M, pH 7.4)
- Sodium metabisulfite solution (5 mg/mL in water)
- Bovine Serum Albumin (BSA) solution (1% w/v in water)
- Reaction vials (1.5 mL polypropylene)
- HPLC system with a reverse-phase C18 column and a radiation detector
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gamma counter

Procedure:

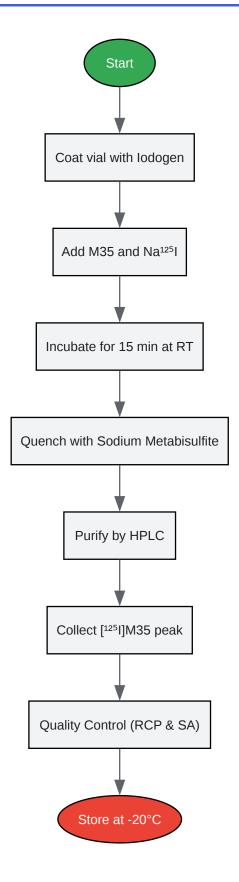
- Iodogen Coating:
 - Dissolve lodogen in dichloromethane to a concentration of 1 mg/mL.
 - Add 10 μL of the lodogen solution to a 1.5 mL polypropylene reaction vial.



- Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of lodogen.
- Store the coated vials at -20°C until use.
- Radioiodination Reaction:
 - Reconstitute M35 peptide in 0.5 M phosphate buffer (pH 7.4) to a concentration of 1 mg/mL.
 - \circ To the lodogen-coated vial, add 10 µL of the M35 peptide solution (10 µg).
 - Add 1 mCi (37 MBq) of Na¹²⁵I to the reaction vial.
 - Gently mix the contents and allow the reaction to proceed at room temperature for 15 minutes with occasional gentle agitation.
- Quenching the Reaction:
 - After 15 minutes, stop the reaction by adding 10 μL of sodium metabisulfite solution.
 - \circ Add 100 μ L of 1% BSA solution to prevent non-specific binding of the radiolabeled peptide to surfaces.

Workflow Diagram:





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Figure 2: Workflow for Radiolabeling and Purification of [1251]M35.



Purification of [125] M35 by HPLC

Procedure:

- Inject the quenched reaction mixture onto a reverse-phase C18 HPLC column.
- Elute the components using a linear gradient of Mobile Phase B (e.g., 20-60% over 30 minutes) at a flow rate of 1 mL/min.
- Monitor the eluate with both a UV detector (at 214 nm) and a radiation detector.
- The unlabeled M35 peak will be detected by UV, while the radiolabeled [1251]M35 will be detected by both UV and radiation detectors.
- Collect the fraction corresponding to the [1251]M35 peak.
- Evaporate the solvent from the collected fraction under vacuum or a stream of nitrogen.
- Reconstitute the purified [125]M35 in a suitable buffer for storage and subsequent experiments (e.g., 0.1% BSA in PBS).

Quality Control

Radiochemical Purity (RCP):

- Inject a small aliquot of the purified [1251]M35 onto the HPLC system using the same conditions as for purification.
- Integrate the area under the radioactive peaks.
- Calculate the RCP as: (Area of [125]]M35 peak / Total area of all radioactive peaks) x 100%.
- A radiochemical purity of >95% is generally considered acceptable.

Specific Activity (SA):

 Determine the concentration of the M35 peptide in the purified fraction using a standard curve of unlabeled M35 on the HPLC-UV system.



- · Measure the total radioactivity of the purified fraction using a calibrated gamma counter.
- Calculate the specific activity as: Total Radioactivity (in Ci or Bq) / Moles of M35.

Data Presentation

Parameter	Result	Reference
Radiolabeling Method	Direct Radioiodination (lodogen)	Assumed based on standard peptide labeling
Radionuclide	lodine-125 (125 l)	[1]
Purification Method	Reverse-Phase HPLC	Standard practice for peptide purification
Radiochemical Purity	> 95%	Target value for high-quality radioligand
Specific Activity	Typically 1000-2200 Ci/mmol	Expected range for carrier-free labeling
Binding Affinity (Kd)	0.9 ± 0.1 nM (on Rin m 5F cells)	[1]
Receptor Density (Bmax)	72 ± 3 fmol/mg protein (on Rin m 5F cells)	[1]

In Vitro Receptor Binding Assay Protocol

This protocol describes a saturation binding experiment to determine the Kd and Bmax of [125]]M35 in a target tissue or cell preparation.

Materials:

- Purified [¹²⁵I]M35
- Unlabeled M35 (for non-specific binding determination)
- Cell membranes or tissue homogenates expressing galanin receptors



- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Incubation tubes
- Glass fiber filters
- · Filtration manifold
- Scintillation vials and cocktail
- Gamma counter

Procedure:

- Assay Setup:
 - Prepare a series of dilutions of [125] M35 in binding buffer (e.g., 0.01 nM to 10 nM).
 - For each concentration of [1251]M35, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
 - To the non-specific binding tubes, add a high concentration of unlabeled M35 (e.g., 1 μM).
- Incubation:
 - Add 50-100 μg of cell membrane/tissue homogenate protein to each tube.
 - Add the appropriate concentration of [1251]M35 to all tubes.
 - Incubate at room temperature for 60 minutes (or as optimized for equilibrium).
- Filtration:
 - Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
 - Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
- Counting:



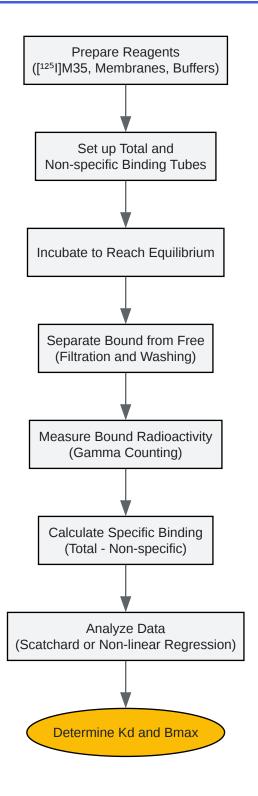




- Place the filters in scintillation vials.
- Measure the radioactivity on each filter using a gamma counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.
 - Plot the specific binding versus the concentration of [1251]M35.
 - Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Logical Relationship Diagram:





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Figure 3: Logical Flow of an In Vitro Receptor Binding Assay.

Conclusion



This document provides a comprehensive guide for the radiolabeling of the **galanin receptor ligand M35** with Iodine-125 and its application in receptor binding studies. Adherence to these protocols will enable researchers to generate high-quality radioligands for the accurate characterization of galanin receptors, ultimately contributing to a better understanding of their role in health and disease and facilitating the development of novel therapeutics targeting this system.

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References

- 1. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
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